

# Physical and chemical properties of Methyl 5-formylpyrazine-2-carboxylate

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## Compound of Interest

Compound Name:	Methyl 5-formylpyrazine-2-carboxylate
Cat. No.:	B1452268

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## An In-depth Technical Guide to Methyl 5-formylpyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

**Authored by: A Senior Application Scientist**

**Date: January 7, 2026**

## Introduction

**Methyl 5-formylpyrazine-2-carboxylate** is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazine ring is a key structural motif in numerous biologically active molecules, and the presence of both a formyl and a methyl ester group on this scaffold provides two versatile handles for chemical modification. This guide provides a comprehensive overview of the physical and chemical properties of **Methyl 5-formylpyrazine-2-carboxylate**, along with detailed experimental protocols for its synthesis and characterization, to support its application in research and development. Pyrazine derivatives are known to exhibit a wide range of pharmacological activities, making this compound a valuable building block for the synthesis of novel therapeutic agents.[\[1\]](#)[\[2\]](#)

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthetic chemistry and drug development. These properties influence its reactivity, solubility, and formulation characteristics.

## General Properties

Property	Value	Source
IUPAC Name	methyl 5-formyl-2-pyrazinecarboxylate	
CAS Number	710322-57-9	
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	
Molecular Weight	166.14 g/mol	
Physical Form	Solid	
Purity	≥98%	

## Predicted and Comparative Physical Properties

While experimentally determined data for some physical properties of **Methyl 5-formylpyrazine-2-carboxylate** are not readily available in the literature, we can infer likely characteristics based on structurally similar compounds, such as Methyl 5-methylpyrazine-2-carboxylate.

Property	Predicted/Comparative Value	Notes and References
Melting Point	Expected to be a solid with a distinct melting point. For comparison, the melting point of Methyl 5-methylpyrazine-2-carboxylate is 92 °C.	[3][4]
Boiling Point	Predicted to be around $234.1 \pm 35.0$ °C.	[3] (for Methyl 5-methylpyrazine-2-carboxylate)
Solubility	Expected to be soluble in polar organic solvents like dichloromethane and methanol. Aqueous solubility is likely limited due to the hydrophobic nature of the methyl ester.	[3][5] (for Methyl 5-methylpyrazine-2-carboxylate)
Storage	Store in an inert atmosphere at 2-8°C.	

## Spectroscopic Data Interpretation

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **Methyl 5-formylpyrazine-2-carboxylate**. Below is a predictive guide to its spectral characteristics based on the analysis of related pyrazine derivatives.[1][6][7]

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the formyl proton, and the methyl ester protons. The electron-withdrawing nature of the nitrogen atoms and the carbonyl groups will deshield the aromatic protons, shifting them downfield.

- Aromatic protons: Expected in the  $\delta$  8.5-9.5 ppm range as singlets or doublets, characteristic of the pyrazine ring protons.
- Formyl proton (-CHO): A sharp singlet is anticipated in the  $\delta$  9.8-10.5 ppm region.

- Methyl ester protons (-OCH<sub>3</sub>): A sharp singlet is expected around  $\delta$  3.9-4.1 ppm.

## **<sup>13</sup>C NMR Spectroscopy (Predicted)**

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

- Carbonyl carbons (C=O): Two distinct signals are expected in the downfield region, one for the ester carbonyl ( $\delta$  ~165 ppm) and one for the aldehyde carbonyl ( $\delta$  ~190 ppm).
- Aromatic carbons: Signals for the pyrazine ring carbons are expected in the  $\delta$  130-160 ppm range.
- Methyl ester carbon (-OCH<sub>3</sub>): A signal is anticipated around  $\delta$  52-55 ppm.

## **Infrared (IR) Spectroscopy (Predicted)**

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

- C=O stretching (ester and aldehyde): Strong absorption bands are expected in the region of 1700-1740  $\text{cm}^{-1}$  for the ester and 1680-1710  $\text{cm}^{-1}$  for the aldehyde.
- C-H stretching (aromatic and aldehyde): Aromatic C-H stretching bands will appear around 3000-3100  $\text{cm}^{-1}$ , while the aldehyde C-H stretch will show two weak bands around 2720 and 2820  $\text{cm}^{-1}$ .
- C-O stretching (ester): A strong band is expected in the 1200-1300  $\text{cm}^{-1}$  region.
- C=N stretching (pyrazine ring): Bands in the 1500-1600  $\text{cm}^{-1}$  region are characteristic of the pyrazine ring.<sup>[8]</sup>

## **Mass Spectrometry (Predicted)**

The mass spectrum should show the molecular ion peak (M<sup>+</sup>) at m/z = 166. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH<sub>3</sub>, m/z = 31) and the formyl group (-CHO, m/z = 29).

## **Chemical Properties and Reactivity**

The chemical reactivity of **Methyl 5-formylpyrazine-2-carboxylate** is dictated by the interplay of the electron-deficient pyrazine ring and the two functional groups: the methyl ester and the formyl group.

## Reactivity of the Pyrazine Ring

The pyrazine ring is an electron-deficient system, which makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing substituents. However, the formyl and ester groups are deactivating towards electrophilic aromatic substitution.

## Reactivity of the Formyl Group

The aldehyde functionality is a key site for a variety of chemical transformations.

### Oxidation

The formyl group can be readily oxidized to the corresponding carboxylic acid, 5-(methoxycarbonyl)pyrazine-2-carboxylic acid, using standard oxidizing agents such as potassium permanganate ( $\text{KMnO}_4$ ) or chromium trioxide ( $\text{CrO}_3$ ).

### Reduction

The formyl group can be selectively reduced to a hydroxymethyl group ( $-\text{CH}_2\text{OH}$ ) using mild reducing agents like sodium borohydride ( $\text{NaBH}_4$ ). Stronger reducing agents such as lithium aluminum hydride ( $\text{LiAlH}_4$ ) would likely reduce both the aldehyde and the ester.

### Nucleophilic Addition

The electrophilic carbon of the formyl group is susceptible to nucleophilic attack. This allows for a range of reactions, including:

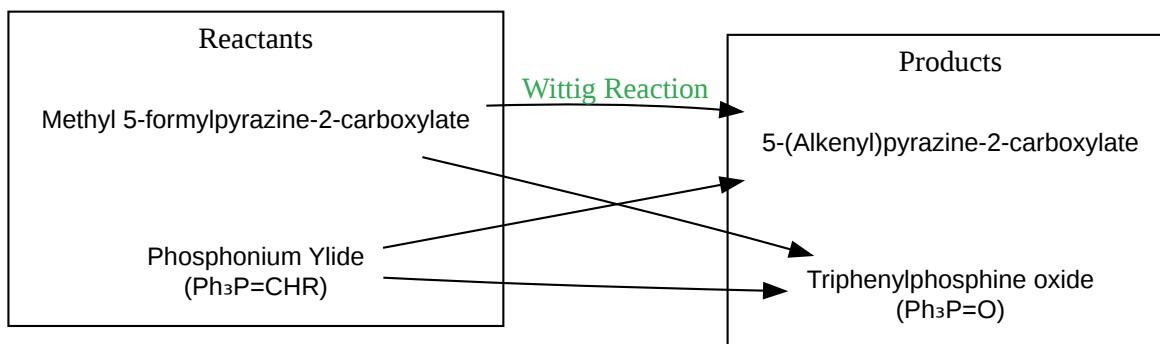
- Grignard Reactions: Reaction with Grignard reagents ( $\text{R}-\text{MgX}$ ) will yield secondary alcohols.
- Cyanohydrin Formation: Addition of hydrogen cyanide ( $\text{HCN}$ ) will form a cyanohydrin.

### Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[9][10][11]

**Methyl 5-formylpyrazine-2-carboxylate** can react with a phosphonium ylide (Wittig reagent)

to form a 5-(alkenyl)pyrazine-2-carboxylate derivative. The stereochemical outcome of the reaction (E/Z selectivity) depends on the nature of the ylide used.[10][11]



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Caption: The Wittig reaction of **Methyl 5-formylpyrazine-2-carboxylate**.

## Reactivity of the Methyl Ester Group

The ester functionality offers another site for chemical modification.

### Hydrolysis

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-formylpyrazine-2-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis using a reagent like sodium hydroxide (NaOH) is typically more common.

### Transesterification

Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group for a different alkyl or aryl group.

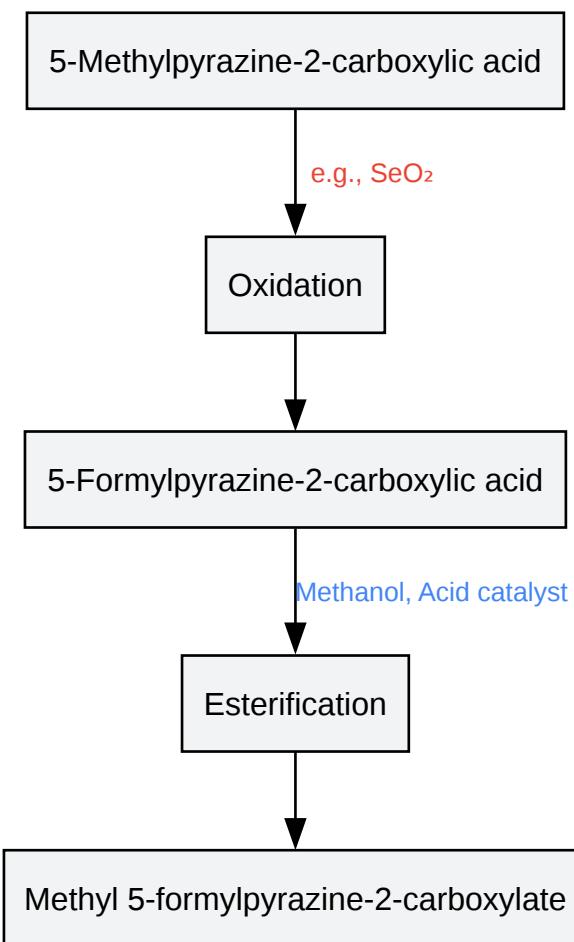
### Amidation

The ester can be converted to an amide by reaction with an amine. This reaction is often facilitated by heating or by converting the ester to a more reactive acyl chloride.

## Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **Methyl 5-formylpyrazine-2-carboxylate** is not readily available in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of related pyrazine derivatives.<sup>[12][13][14]</sup> A common approach involves the esterification of the corresponding carboxylic acid.

## Proposed Synthesis of Methyl 5-formylpyrazine-2-carboxylate



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Caption: Proposed synthetic workflow for **Methyl 5-formylpyrazine-2-carboxylate**.

## Experimental Protocol: Esterification of 5-Formylpyrazine-2-carboxylic Acid

This protocol is a general guideline and may require optimization.

#### Materials:

- 5-Formylpyrazine-2-carboxylic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated) or Thionyl chloride
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Magnesium sulfate or Sodium sulfate (anhydrous)
- Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

#### Procedure:

- Acid-Catalyzed Esterification (Fischer Esterification): a. To a solution of 5-formylpyrazine-2-carboxylic acid in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid. b. Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). c. Upon completion, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. d. Remove the methanol under reduced pressure. e. Extract the aqueous residue with an organic solvent (e.g., dichloromethane). f. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Via Acyl Chloride: a. Convert 5-formylpyrazine-2-carboxylic acid to the corresponding acyl chloride by reacting with thionyl chloride, with or without a catalytic amount of dimethylformamide (DMF). b. Carefully remove the excess thionyl chloride under reduced pressure. c. Dissolve the crude acyl chloride in an anhydrous solvent like dichloromethane and cool in an ice bath. d. Slowly add anhydrous methanol to the solution. e. Allow the reaction to proceed to completion (monitor by TLC). f. Work up the reaction mixture by

washing with a saturated sodium bicarbonate solution and then brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

#### Purification:

The crude **Methyl 5-formylpyrazine-2-carboxylate** can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent.

## Characterization Protocol

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence on a 400 MHz or higher spectrometer.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the  $^1\text{H}$  NMR.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

### Infrared (IR) Spectroscopy:

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal.
- Data Acquisition: Record the spectrum over the mid-IR range (typically  $4000\text{-}400\text{ cm}^{-1}$ ) on an FTIR spectrometer.

### Mass Spectrometry (MS):

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

- Data Acquisition: Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), coupled to a mass analyzer.

## Safety and Handling

**Methyl 5-formylpyrazine-2-carboxylate** should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

## Conclusion

**Methyl 5-formylpyrazine-2-carboxylate** is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, enabling the creation of diverse molecular architectures. This guide provides a foundational understanding of its properties and reactivity, along with practical experimental guidance, to facilitate its use in the discovery and development of new chemical entities. Further research to fully characterize its physical properties and explore its reactivity in greater detail is warranted.

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